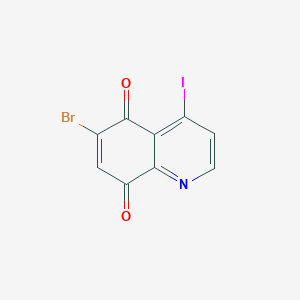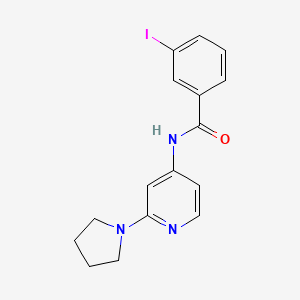
(S)-N-((S)-1,6-Diamino-1-oxohexan-2-yl)-5-oxopyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-((S)-1,6-Diamino-1-oxohexan-2-yl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amide and pyrrolidine functional groups. Its stereochemistry, indicated by the (S) configuration, plays a crucial role in its biological activity and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((S)-1,6-Diamino-1-oxohexan-2-yl)-5-oxopyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a γ-lactam.
Introduction of the Amide Group: The amide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Incorporation of the Diaminohexanoyl Side Chain: This step involves the coupling of the pyrrolidine derivative with a diaminohexanoic acid derivative under peptide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
化学反应分析
Types of Reactions
(S)-N-((S)-1,6-Diamino-1-oxohexan-2-yl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学研究应用
(S)-N-((S)-1,6-Diamino-1-oxohexan-2-yl)-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of (S)-N-((S)-1,6-Diamino-1-oxohexan-2-yl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
(S)-N-((S)-1,6-Diamino-1-oxohexan-2-yl)-5-oxopyrrolidine-2-carboxamide: shares similarities with other amide-containing compounds and pyrrolidine derivatives.
N-Acetyl-L-cysteine: Another compound with amide functionality, used in various medical applications.
Pyrrolidine-2-carboxylic acid: A simpler pyrrolidine derivative used in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both diamino and pyrrolidine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H20N4O3 |
|---|---|
分子量 |
256.30 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H20N4O3/c12-6-2-1-3-7(10(13)17)15-11(18)8-4-5-9(16)14-8/h7-8H,1-6,12H2,(H2,13,17)(H,14,16)(H,15,18)/t7-,8-/m0/s1 |
InChI 键 |
DHHIMQXSWQUMRU-YUMQZZPRSA-N |
手性 SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCCCN)C(=O)N |
规范 SMILES |
C1CC(=O)NC1C(=O)NC(CCCCN)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


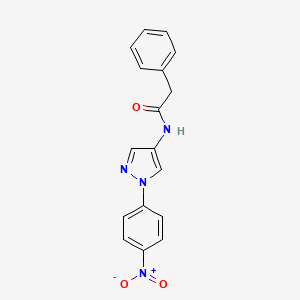
![Cyclohepta[b]pyrrol-2(1H)-one, 6-chloro-1,3-dimethyl-](/img/structure/B12895236.png)
![N-[(4-Heptylphenyl)methyl]quinolin-8-amine](/img/structure/B12895240.png)
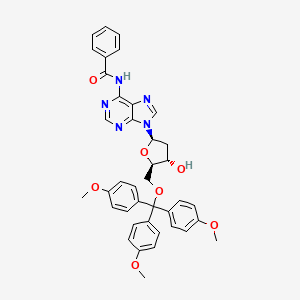
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-octyl-1H-purin-6-one](/img/structure/B12895251.png)
![2-(Difluoromethoxy)benzo[d]oxazole-6-acrylic acid](/img/structure/B12895252.png)
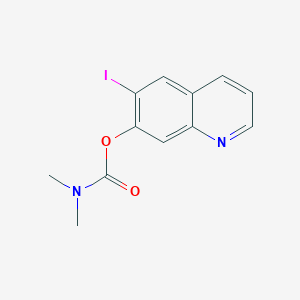
![Ethyl 2-[8-[(5-ethoxycarbonyl-4-oxo-3H-pyrimidin-2-YL)amino]octylamino]-4-oxo-3H-pyrimidine-5-carboxylate](/img/structure/B12895259.png)
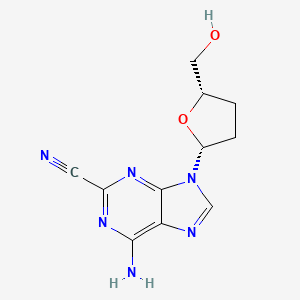
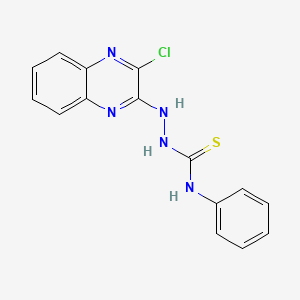
![N-[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl-D-proline](/img/structure/B12895285.png)

